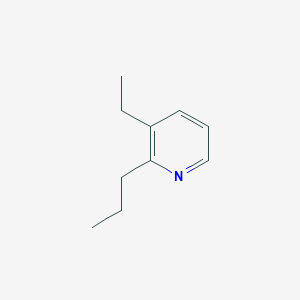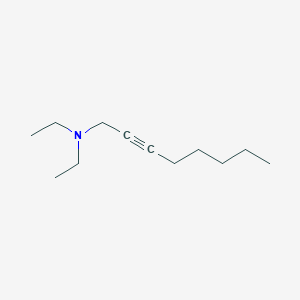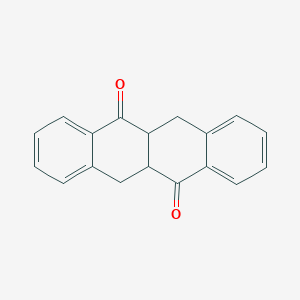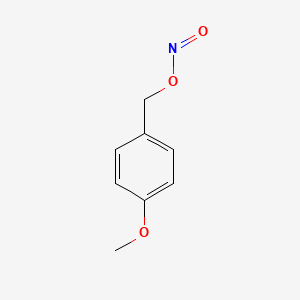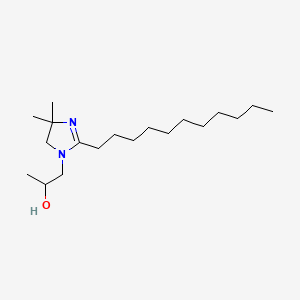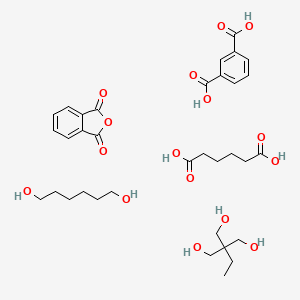
Benzene-1,3-dicarboxylic acid;2-benzofuran-1,3-dione;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;hexane-1,6-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “Benzene-1,3-dicarboxylic acid; 2-benzofuran-1,3-dione; 2-ethyl-2-(hydroxymethyl)propane-1,3-diol; hexanedioic acid; hexane-1,6-diol” is a complex mixture of several distinct chemical entities. Each component has unique properties and applications in various fields such as chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Benzene-1,3-dicarboxylic acid
-
2-benzofuran-1,3-dione
-
2-ethyl-2-(hydroxymethyl)propane-1,3-diol
-
Hexanedioic acid
-
Hexane-1,6-diol
Analyse Chemischer Reaktionen
-
Benzene-1,3-dicarboxylic acid
-
2-benzofuran-1,3-dione
-
2-ethyl-2-(hydroxymethyl)propane-1,3-diol
-
Hexanedioic acid
Reactions: Undergoes condensation reactions to form polyamides and polyesters.
Reagents and Conditions: Common reagents include diamines for polyamide formation and diols for polyester formation.
Products: Major products include nylon and polyesters.
-
Hexane-1,6-diol
Wissenschaftliche Forschungsanwendungen
-
Benzene-1,3-dicarboxylic acid
-
2-benzofuran-1,3-dione
-
2-ethyl-2-(hydroxymethyl)propane-1,3-diol
-
Hexanedioic acid
Applications: Used in the production of nylon, polyurethanes, and as a precursor for various chemical syntheses.
-
Hexane-1,6-diol
Applications: Used in the production of polyurethanes, plasticizers, and as a precursor for various chemical syntheses.
Wirkmechanismus
-
Benzene-1,3-dicarboxylic acid
Mechanism: Acts as a dicarboxylic acid, participating in condensation reactions to form polyesters.
-
2-benzofuran-1,3-dione
Mechanism: Acts as an anhydride, reacting with nucleophiles to form esters and amides.
-
2-ethyl-2-(hydroxymethyl)propane-1,3-diol
Mechanism: Acts as a triol, participating in esterification and etherification reactions.
-
Hexanedioic acid
Mechanism: Acts as a dicarboxylic acid, participating in condensation reactions to form polyamides and polyesters.
-
Hexane-1,6-diol
Mechanism: Acts as a diol, participating in esterification and polymerization reactions.
Vergleich Mit ähnlichen Verbindungen
-
Benzene-1,3-dicarboxylic acid
Similar Compounds: Phthalic acid (1,2-benzenedicarboxylic acid) and terephthalic acid (1,4-benzenedicarboxylic acid).
Uniqueness: Isophthalic acid (1,3-benzenedicarboxylic acid) has a unique meta-substitution pattern, affecting its reactivity and applications.
-
2-benzofuran-1,3-dione
Similar Compounds: Maleic anhydride and succinic anhydride.
Uniqueness: Phthalic anhydride has a benzene ring, making it more reactive in certain organic reactions.
-
2-ethyl-2-(hydroxymethyl)propane-1,3-diol
Similar Compounds: Glycerol and pentaerythritol.
Uniqueness: Trimethylolpropane has three hydroxyl groups, making it highly versatile in polymer chemistry.
-
Hexanedioic acid
Similar Compounds: Succinic acid and glutaric acid.
Uniqueness: Adipic acid has a six-carbon chain, making it ideal for nylon production.
-
Hexane-1,6-diol
Similar Compounds: Ethylene glycol and butane-1,4-diol.
Uniqueness: Hexane-1,6-diol has a longer carbon chain, providing flexibility in polymer applications.
Eigenschaften
CAS-Nummer |
72259-84-8 |
|---|---|
Molekularformel |
C34H48O16 |
Molekulargewicht |
712.7 g/mol |
IUPAC-Name |
benzene-1,3-dicarboxylic acid;2-benzofuran-1,3-dione;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;hexane-1,6-diol |
InChI |
InChI=1S/C8H6O4.C8H4O3.C6H10O4.C6H14O3.C6H14O2/c9-7(10)5-2-1-3-6(4-5)8(11)12;9-7-5-3-1-2-4-6(5)8(10)11-7;7-5(8)3-1-2-4-6(9)10;1-2-6(3-7,4-8)5-9;7-5-3-1-2-4-6-8/h1-4H,(H,9,10)(H,11,12);1-4H;1-4H2,(H,7,8)(H,9,10);7-9H,2-5H2,1H3;7-8H,1-6H2 |
InChI-Schlüssel |
WVUVNNIZJIRDCV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CO)(CO)CO.C1=CC=C2C(=C1)C(=O)OC2=O.C1=CC(=CC(=C1)C(=O)O)C(=O)O.C(CCCO)CCO.C(CCC(=O)O)CC(=O)O |
Verwandte CAS-Nummern |
72259-84-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1(2H)-Naphthalenone, 2-[(2-bromophenyl)methylene]-3,4-dihydro-](/img/structure/B14459101.png)
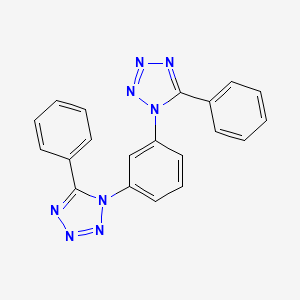
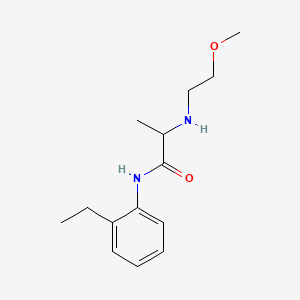

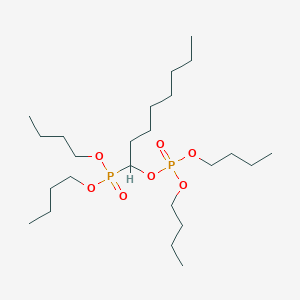
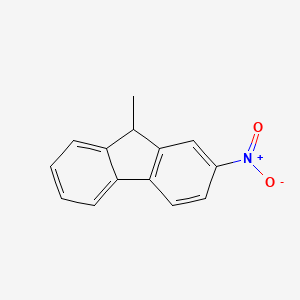
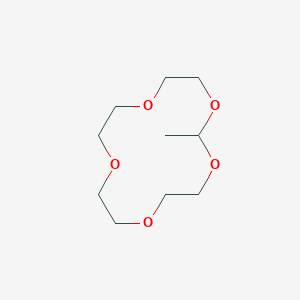
![2-Methyl-2-{[(naphthalen-1-yl)methyl]sulfanyl}cyclopentane-1,3-dione](/img/structure/B14459156.png)
